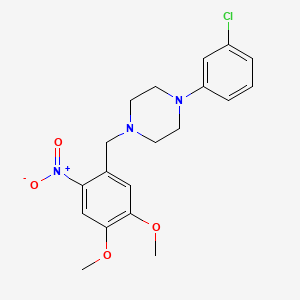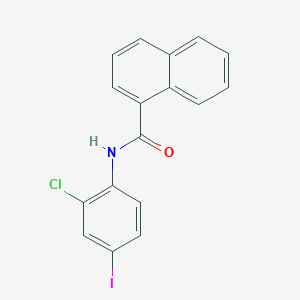
N-(2-chloro-4-iodophenyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4-iodophenyl)-1-naphthamide (CI-Naphthamide) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It is a small molecule that can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
CI-Naphthamide inhibits the activity of Nek2 by binding to a specific site on the protein. This binding prevents the protein from carrying out its normal function, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
CI-Naphthamide has been shown to induce cell death in cancer cells by inhibiting the activity of Nek2. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
CI-Naphthamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have potent activity against Nek2, making it a valuable tool for studying the role of Nek2 in cancer and other diseases. However, CI-Naphthamide has some limitations in lab experiments. It can be toxic to cells at high concentrations, making it difficult to use in certain assays. It also has limited solubility in aqueous solutions, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on CI-Naphthamide. One area of interest is the development of analogs that have improved solubility and reduced toxicity. Another area of research is the identification of other proteins that are targeted by CI-Naphthamide, which could lead to the development of new therapies for cancer and other diseases. Additionally, the use of CI-Naphthamide in combination with other drugs or therapies is an area of active investigation. Overall, CI-Naphthamide has shown great potential for biomedical research, and further studies are needed to fully understand its mechanism of action and therapeutic potential.
Synthesemethoden
CI-Naphthamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-chloro-4-iodoaniline with 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is followed by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
CI-Naphthamide has been studied for its potential applications in biomedical research. It has been shown to inhibit the activity of a protein called Nek2, which is involved in the regulation of cell division. Inhibition of Nek2 has been shown to induce cell death in cancer cells, making CI-Naphthamide a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-iodophenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClINO/c18-15-10-12(19)8-9-16(15)20-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRPIHJJHNLIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5976006.png)
![2-[(4-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide](/img/structure/B5976010.png)
![1-(2-fluorophenyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]cyclopropanecarboxamide](/img/structure/B5976018.png)
![2-[1-cyclohexyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5976020.png)
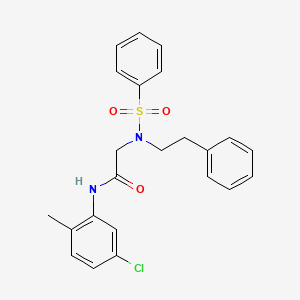

![[4-(2,3-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B5976048.png)
![5-(1-piperidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B5976064.png)
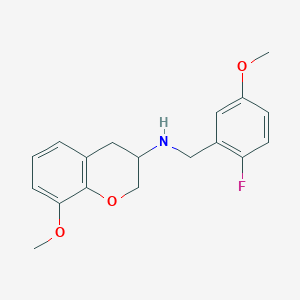
![3-[(3,5-dichloro-2-hydroxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5976081.png)
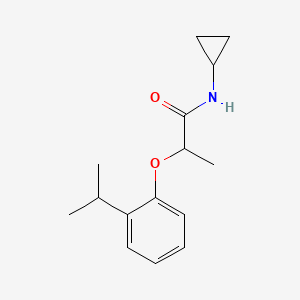
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5976084.png)
![4-[2-(4-ethylphenoxy)ethyl]morpholine](/img/structure/B5976101.png)
